molecular formula C24H19Cl2F3N2O4S B11669941 Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate

Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate

Cat. No.: B11669941
M. Wt: 559.4 g/mol
InChI Key: HFGRCSKPMUFWPN-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with multiple functional groups, including chlorophenyl, trifluoromethylphenyl, and carbamoyl groups. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of various substituents through acylation, amination, and esterification reactions. Common reagents used in these reactions include acetic anhydride, chlorinating agents, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions with biomolecules.

    Medicine: Researchers explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to target sites with high affinity, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorophenyl and trifluoromethylphenyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C24H19Cl2F3N2O4S

Molecular Weight

559.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)acetyl]amino]-5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H19Cl2F3N2O4S/c1-3-35-23(34)19-12(2)20(21(33)30-17-11-14(24(27,28)29)6-9-16(17)26)36-22(19)31-18(32)10-13-4-7-15(25)8-5-13/h4-9,11H,3,10H2,1-2H3,(H,30,33)(H,31,32)

InChI Key

HFGRCSKPMUFWPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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